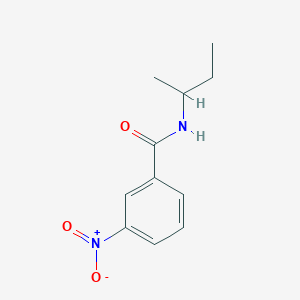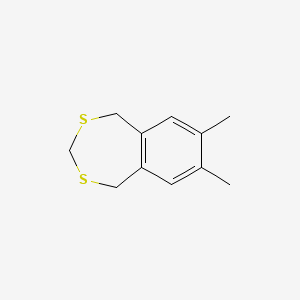
N-(butan-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom and a nitro group at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(butan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and butan-2-amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products:
Reduction: N-(butan-2-yl)-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 3-nitrobenzoic acid and butan-2-amine
Applications De Recherche Scientifique
Chemistry: N-(butan-2-yl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparaison Avec Des Composés Similaires
N-(butan-2-yl)-3-aminobenzamide: A reduction product of N-(butan-2-yl)-3-nitrobenzamide with potential biological activity.
N-(butan-2-yl)-4-nitrobenzamide: A structural isomer with the nitro group at the fourth position, which may exhibit different reactivity and biological properties.
N-(butan-2-yl)-3-methoxybenzamide: A compound with a methoxy group instead of a nitro group, used for comparison in structure-activity relationship studies.
Uniqueness: this compound is unique due to the presence of both a nitro group and a butan-2-yl group. The nitro group imparts specific reactivity, while the butan-2-yl group influences the compound’s physical and chemical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-butan-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-5-4-6-10(7-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |
Clé InChI |
XKXSZQPEOSWWTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)
![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)


![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
